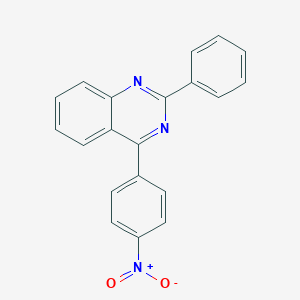

4-(4-Nitrophenyl)-2-phenylquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenyl)-2-phenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O2/c24-23(25)16-12-10-14(11-13-16)19-17-8-4-5-9-18(17)21-20(22-19)15-6-2-1-3-7-15/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBJFFVBPSRDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 4 Nitrophenyl 2 Phenylquinazoline

Conventional Synthetic Routes to 4-(4-Nitrophenyl)-2-phenylquinazoline and Related Scaffolds

Classical methods for quinazoline (B50416) synthesis have long been established and remain valuable for their straightforwardness and use of readily available starting materials. These routes typically involve the formation of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) ring.

A primary and widely utilized method for synthesizing 2,4-disubstituted quinazolines is the three-component reaction involving a 2-aminobenzophenone (B122507) derivative, an aldehyde, and a nitrogen source, typically ammonium (B1175870) acetate (B1210297). nih.gov For the specific synthesis of this compound, the reactants would be 2-aminobenzophenone, 4-nitrobenzaldehyde, and ammonium acetate. This reaction is often conducted under thermal conditions or with microwave assistance, which can significantly reduce reaction times. nih.gov

One notable approach involves a catalyst- and solvent-free synthesis under microwave heating, which is presented as an eco-friendly alternative to traditional methods. nih.gov Another variation employs a low-melting mixture of sugar, urea (B33335), and salt as the solvent, providing a green and efficient medium for the condensation. rsc.org In this system, 2-aminobenzophenone reacts with various aldehydes and ammonium acetate to yield the corresponding 2,4-disubstituted quinazolines in good to excellent yields. rsc.org

Table 1: Examples of Quinazoline Synthesis via Condensation Data derived from research on catalyst-free synthesis in low-melting sugar-urea-salt mixtures. rsc.org

| 2-Aminobenzophenone Derivative | Aldehyde | Product | Yield (%) |

|---|---|---|---|

| 5-Chloro-2-aminobenzophenone | Benzaldehyde (B42025) | 6-Chloro-2,4-diphenylquinazoline | 89 |

| 5-Chloro-2-aminobenzophenone | 4-Nitrobenzaldehyde | 6-Chloro-2-(4-nitrophenyl)-4-phenylquinazoline | 85 |

| 5-Chloro-2-aminobenzophenone | 4-Methylbenzaldehyde | 6-Chloro-4-phenyl-2-(p-tolyl)quinazoline | 91 |

| 2-Aminobenzophenone | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4-phenylquinazoline | 88 |

Cycloaddition reactions offer an atom-economical approach to constructing heterocyclic systems like quinazolines. nih.gov These reactions can involve different strategies, such as [3+2] and [4+2] cycloadditions, to form parts of the heterocyclic ring system. For instance, quinazoline-3-oxides can undergo [3+2] cycloaddition with acrylates to synthesize isoxazolo[2,3-c]quinazolines. researchgate.net While not a direct route to the target compound, this demonstrates the utility of cycloaddition in building complex quinazoline-fused systems.

Another relevant approach is the acid-mediated [4+2] annulation of N-benzyl cyanamides with 2-amino aryl ketones. mdpi.com This method provides a pathway to 2-aminoquinazoline (B112073) derivatives, which could potentially be further modified to achieve the desired 2,4-disubstitution pattern. mdpi.com Similarly, dipolar cycloaddition reactions involving zwitterionic intermediates derived from 3-amino-2-chloromethyl-4(3H)-quinazolinone have been used to create fused pyrrolo- and pyridazinoquinazoline derivatives. nih.gov

The mechanism of the classical condensation reaction between a 2-aminobenzophenone, an aldehyde, and ammonia (B1221849) (from ammonium acetate) is a well-understood pathway. The process is believed to initiate with the reaction between the aldehyde and ammonia to form an aldimine. Concurrently, the 2-aminobenzophenone can react with another molecule of ammonia to form a 2-aminobenzophenone imine.

A more detailed plausible mechanism involves the acid-catalyzed protonation of the cyano group in a nitrile (or a related nitrogen source), which enhances the electrophilicity of the carbon atom. nih.gov The amino group of the 2-aminobenzophenone then performs a nucleophilic attack on this activated carbon, leading to the formation of an amidine intermediate. This intermediate subsequently undergoes intramolecular cyclization, where the second nitrogen of the amidine attacks the carbonyl carbon of the benzophenone (B1666685) moiety. The final step is a dehydration reaction (elimination of a water molecule) that results in the aromatization of the newly formed pyrimidine ring, yielding the stable 2,4-disubstituted quinazoline product. nih.gov

Transition Metal-Catalyzed Syntheses of this compound Derivatives

In recent decades, transition metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including quinazolines. Catalysts based on palladium and copper are particularly prominent, offering high efficiency, broad substrate scope, and milder reaction conditions compared to some conventional methods. nih.govnih.gov

Palladium catalysts are renowned for their efficacy in forming carbon-nitrogen and carbon-carbon bonds, which are crucial steps in many quinazoline syntheses. rsc.orgnih.gov One strategy involves a palladium(II)-catalyzed cascade reaction of 2-aminobenzonitriles with boronic acids. organic-chemistry.org This method proceeds through a C(sp)-C(sp²) coupling followed by intramolecular C-N bond formation to afford 4-arylquinazolines in good yields. organic-chemistry.org To synthesize the target molecule via this route, one might start with a 2-aminobenzonitrile (B23959), couple it with a phenylboronic acid derivative, and then construct the second part of the ring.

Another approach is the palladium-catalyzed cyanation of aryl halides, which is an efficient method for preparing the benzonitrile (B105546) precursors needed for quinazoline synthesis. rsc.org For example, K₄[Fe(CN)₆] can be used as a non-toxic cyanide source in a palladium-catalyzed reaction with aryl chlorides to produce aryl nitriles. capes.gov.br These nitriles can then be used in subsequent steps to build the quinazoline ring.

Copper-catalyzed reactions have gained significant attention as a cost-effective and environmentally friendly alternative to palladium-based systems. nih.gov Many of these syntheses utilize molecular oxygen from the air as the terminal oxidant, making them inherently "green" processes. rsc.org

One such strategy is the copper-catalyzed aerobic oxidative cyclization of 2-aminobenzophenones with benzylamines. organic-chemistry.org A system using ceric ammonium nitrate (B79036) (CAN) as a co-catalyst with a copper catalyst can also facilitate the synthesis of 2-phenylquinazolines from 2-aminobenzophenones and benzylamines. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of (2-aminophenyl)(4-nitrophenyl)methanone with benzylamine.

Another powerful method is the copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamines, which proceeds via a cascade coupling and aerobic oxidation. rsc.org This approach uses molecular oxygen as the sole oxidant under mild, additive-free conditions. rsc.org Similarly, substituted quinazolines can be synthesized from benzonitriles and 2-ethynylanilines via a copper-catalyzed process that involves C-C bond cleavage and the formation of new C-N and C-C bonds in one step, using O₂ as the oxidant. acs.org

Table 2: Overview of Copper-Catalyzed Quinazoline Syntheses A summary of various copper-catalyzed methodologies for quinazoline ring formation.

| Starting Materials | Copper Catalyst | Key Features | Reference |

|---|---|---|---|

| 2-Bromobenzaldehyde, Benzylamine, TMSN₃ | CuI | One-pot tandem multi-component strategy | nih.gov |

| Benzonitriles, 2-Ethynylanilines | Not specified | Uses molecular oxygen as sole oxidant; C-C bond cleavage | acs.org |

| Aromatic Nitriles, 2-Aminobenzylamine | Not specified | Cascade coupling and aerobic oxidation; additive-free | rsc.org |

| 2-Halobenzamides, Nitriles | Not specified | Nucleophilic addition followed by SNAr reaction | organic-chemistry.org |

C-H Activation Methodologies in Quinazoline Synthesis

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, providing a streamlined route to complex molecules like quinazolines by avoiding pre-functionalization steps. researchgate.netnih.gov Transition-metal catalysis is central to these methodologies, with various metals demonstrating efficacy in activating the typically inert C-H bonds. nih.govnih.govbohrium.com

Rhodium-catalyzed reactions, for instance, have been successfully employed for the synthesis of highly substituted quinazolines. nih.govrsc.org One notable approach involves the coupling of benzimidates and dioxazolones under a [Cp*RhCl₂]₂/AgBF₄ catalytic system. nih.gov In this process, the dioxazolone serves as an internal oxidant, which is crucial for maintaining the catalytic cycle. nih.gov The N-unsubstituted imine of the benzimidate not only directs the C-H activation but also acts as an internal nucleophile in the subsequent cyclization step to form the quinazoline core. nih.gov Similarly, relay catalysis involving both Rh(III) and Zn(II) has been developed for the synthesis of quinazoline N-oxides from ketoximes and dioxazolones via a C-H activation–amidation and cyclization sequence. acs.org

Palladium catalysis is another cornerstone of C-H activation chemistry. rsc.orgresearchgate.net Palladium(II)-catalyzed reactions enable the direct arylation, alkylation, and amination of C-H bonds in quinazolinone precursors. researchgate.netnih.govbohrium.com These methods often utilize a directing group within the substrate to position the metal catalyst proximally to the targeted C-H bond, ensuring high regioselectivity. nih.gov For example, palladium acetate has been used to catalyze the ortho-alkylation of acetanilides, a foundational reaction type that showcases the potential for C-H functionalization in aromatic systems. researchgate.net

First-row transition metals like cobalt and manganese are gaining prominence as less toxic and more earth-abundant alternatives for C-H activation. nih.govmdpi.com Cobalt-catalyzed C-H activation has been applied to the synthesis of quinazolines through the reaction of N-sulfinylimines and benzimidates with dioxazolones, using a Cp*Co(CO)I₂ catalyst. nih.gov Manganese-catalyzed protocols have also been developed, leveraging the metal's utility in acceptorless dehydrogenative coupling (ADC) reactions to construct the quinazoline scaffold from simpler precursors like 2-aminobenzyl alcohols and primary amides. nih.govfrontiersin.org

Table 1: Selected Transition-Metal Catalyzed C-H Activation Systems for Quinazoline Synthesis

| Catalyst System | Reactants | Key Features | Reference(s) |

|---|---|---|---|

| [Cp*RhCl₂]₂ / AgBF₄ | Benzimidates, Dioxazolones | Dioxazolone as internal oxidant; N-unsubstituted imine as directing group and nucleophile. | nih.gov |

| Rh(III) / Zn(II) | Ketoximes, Dioxazolones | Relay catalysis for C-H amidation-cyclization to form quinazoline N-oxides. | acs.org |

| Cp*Co(CO)I₂ / AgNTf₂ | N-Sulfinylimines, Benzimidates | First-row transition metal catalysis; C-H activation pathway. | nih.gov |

| Mn(I) complex | 2-Aminobenzyl alcohols, Primary amides | Acceptorless dehydrogenative coupling (ADC) strategy; Phosphine-free ligand. | nih.govfrontiersin.org |

| Pd(OAc)₂ | 2-Arylquinazolin-4-ones, Alkenes | C-H activation followed by intramolecular aza-Heck-type cyclization. | rsc.org |

Multicomponent Reaction (MCR) Strategies for this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, represent a highly efficient strategy for synthesizing complex molecules like this compound. nih.gov These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.govfrontiersin.org

The most common MCR approach for synthesizing 2,4-disubstituted quinazolines, including the target compound, involves the condensation of a 2-aminobenzophenone derivative, an aldehyde, and a nitrogen source, typically ammonium acetate or ammonia. nih.govfrontiersin.org For the specific synthesis of this compound, the reactants would be 2-amino-4'-nitrobenzophenone, benzaldehyde, and ammonium acetate. This strategy allows for the construction of the complex quinazoline core in a convergent manner, significantly reducing the number of synthetic steps compared to traditional linear syntheses.

One-Pot Synthesis Approaches

One-pot syntheses are a hallmark of MCR strategies, where all reactants are mixed in a single reaction vessel, and the product is formed through a cascade of sequential reactions without the need to isolate intermediates. nih.govfrontiersin.orgresearchgate.net This approach minimizes solvent usage, purification steps, and chemical waste, aligning with the principles of green chemistry. nih.gov

The one-pot synthesis of this compound from 2-amino-4'-nitrobenzophenone, benzaldehyde, and ammonium acetate proceeds through a probable sequence of events. Initially, the aldehyde reacts with the nitrogen source to form an imine intermediate. This is followed by a nucleophilic attack from the amino group of the 2-aminobenzophenone derivative and subsequent intramolecular cyclization and oxidative aromatization to yield the final quinazoline product. Various catalytic systems have been developed to facilitate this transformation efficiently under mild conditions. nih.govfrontiersin.org

Catalyst Systems for Enhanced MCR Efficiency

The efficiency, yield, and selectivity of multicomponent reactions for quinazoline synthesis are often significantly improved by the use of catalysts. A diverse range of catalytic systems, from metal nanoparticles to ionic liquids, has been explored.

Heterogeneous catalysts are particularly advantageous due to their ease of separation from the reaction mixture and potential for recyclability. For example, silver-palladium nanoparticles (Ag/Pd NPs) deposited on tungsten oxide (WO₂.₇₂) have been shown to be an efficient catalytic system for the high-yield, one-pot synthesis of substituted quinazolines. nih.govfrontiersin.org Another innovative approach involves the use of a magnetically recoverable palladium catalyst (Fe₃O₄@SiO₂-Dop/Phen-Pd(0)), which demonstrates robust activity across a range of substrates and can be easily recovered using an external magnet for multiple reaction cycles. frontiersin.org

Manganese dioxide (MnO₂) has been utilized as a reusable catalyst for the synthesis of quinazolines from 2-aminobenzylamines and alcohols. mdpi.com Metal-organic frameworks (MOFs), such as the cobalt-based ZIF-67, have also been employed as catalysts, showcasing the versatility of modern materials in organic synthesis. nih.gov

Table 2: Catalyst Systems for Multicomponent Synthesis of Quinazolines

| Catalyst | Reactants | Conditions | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Magnetic Ionic Liquid (bmim[FeCl₄]) | 2-Aminobenzophenone, Benzaldehyde, Ammonium Acetate | 40°C, Solvent-free, 2.5 h | Atom-efficient, high yield, recyclable catalyst, short reaction time. | nih.govfrontiersin.org |

| Ag₄₈Pd₅₂/WO₂.₇₂ | 2-Nitroacetophenone, Aldehydes, Ammonium Formate | Dioxane/Water, 60°C, 6 h | High yields (88-99%), heterogeneous nanoparticle catalyst. | nih.govfrontiersin.org |

| Fe₃O₄@SiO₂-Dop/Phen-Pd(0) | Aryl Iodides, Carbonyl Source, 2-Aminobenzamide | PEG/Water, K₂CO₃ | Magnetically recoverable, high yields (82-98%), eco-friendly solvent. | frontiersin.org |

| TiO₂-[bip]-NH₂⁺HSO₄⁻ | o-Aminobenzophenone, Benzaldehyde, Ammonium Acetate | 120°C, Solvent-free | Heterogeneous catalyst containing an ionic liquid bridge. | nih.govfrontiersin.org |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly guided by the 12 Principles of Green Chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.org Key principles applied in this context include maximizing atom economy, using safer solvents and auxiliaries (or eliminating them entirely), and employing catalytic reagents over stoichiometric ones. acs.orgskpharmteco.com

MCR strategies inherently align with the principle of atom economy, which aims to maximize the incorporation of all reactant materials into the final product. acs.orgyoutube.com By constructing the quinazoline skeleton in a single step from three components, waste generation is significantly minimized compared to multi-step linear syntheses. The use of recyclable catalysts, such as magnetic nanoparticles and certain ionic liquids, further enhances the sustainability of the process. nih.govfrontiersin.org

Solvent-Free Reaction Conditions

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute to environmental pollution and pose safety risks. skpharmteco.com Solvents can account for a significant portion of the mass and energy consumption in a typical chemical process. acs.org Consequently, developing solvent-free reaction conditions for the synthesis of this compound is a significant goal.

Several methods have been developed to achieve this. One approach utilizes ball milling, a mechanochemical technique where the reaction between solid reactants is induced by mechanical force, eliminating the need for a solvent. sciforum.net Another effective strategy is to perform the reaction "neat" or under solvent-free conditions at elevated temperatures, often with the aid of a catalyst. For instance, the Ti-catalyzed reaction of o-aminobenzophenone, benzaldehyde, and ammonium acetate can be performed at 120°C without any solvent. nih.govfrontiersin.org A particularly innovative solvent-free method involves using a low-melting mixture of sugar, urea, and salt as a biodegradable and benign reaction medium, which allows for the catalyst-free synthesis of quinazoline derivatives. rsc.org These approaches not only reduce environmental impact but also often simplify product isolation, as the need for solvent removal is obviated. researchgate.net

Application of Ionic Liquids as Catalysts and Solvents

Ionic liquids (ILs) are salts with melting points below 100°C, often composed of large organic cations and various anions. nih.govmdpi.com They are considered green alternatives to conventional VOCs due to their negligible vapor pressure, high thermal stability, and tunable properties. nih.govrsc.org In the synthesis of quinazolines, ILs can function as both the reaction medium and the catalyst, a dual role that enhances process efficiency. rsc.orgresearchgate.net

Acidic Brønsted ionic liquids, for example, have been shown to effectively catalyze quinazoline synthesis, where the IL itself provides the necessary acidic environment for the reaction to proceed. rsc.orgresearchgate.net Similarly, basic ionic liquids have been designed to act as catalysts and surfactants, promoting reactions in aqueous media by forming micelles that solubilize hydrophobic reactants. nih.govrsc.org

A noteworthy example is the use of a magnetic ionic liquid, 1-butyl-3-methylimidazolium tetrachloroferrate (bmim[FeCl₄]), as a catalyst for the three-component synthesis of quinazolines. nih.govfrontiersin.org This reaction proceeds efficiently at 40°C under solvent-free conditions. The paramagnetic nature of the [FeCl₄]⁻ anion allows the IL catalyst to be easily recovered using an external magnet and reused multiple times without a significant loss of activity, embodying the principles of catalyst recyclability and waste reduction. nih.govfrontiersin.org

Table 3: Application of Ionic Liquids in Quinazoline Synthesis

| Ionic Liquid | Role | Reaction Type | Key Advantages | Reference(s) |

|---|---|---|---|---|

| bmim[FeCl₄] | Catalyst | Three-component synthesis | Magnetic, recyclable, solvent-free conditions, high yields. | nih.govfrontiersin.org |

| [NMP][HSO₄] | Catalyst & Solvent | From anthranilic acids and nitriles | Acidic IL, easy workup, reusable. | researchgate.net |

| [PDoIm][OH] | Catalyst & Surfactant | From 2-aminobenzonitrile and cyclohexanone | Basic IL, promotes reaction in water, forms micelles. | nih.govrsc.org |

| [Bmim][OAc] | Catalyst & Solvent | From CO₂ and o-aminobenzonitriles | Converts CO₂ into value-added chemicals. | mdpi.com |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of heterocyclic compounds, including quinazolines. The primary advantage of microwave irradiation is the significant reduction in reaction times compared to conventional heating methods, often leading to higher yields and cleaner reaction profiles.

A common microwave-assisted route to quinazoline derivatives involves the condensation of a 2-aminobenzophenone with a suitable reagent. For instance, the reaction of substituted 2-aminobenzophenones with thiourea (B124793) in dimethyl sulfoxide (B87167) (DMSO) under microwave irradiation provides a direct pathway to 4-aryl substituted quinazolines. nih.gov This method proceeds through the thermal decomposition of thiourea to generate carbodiimide (B86325) and hydrogen sulfide. The carbodiimide reacts with the 2-aminobenzophenone to form a 4-phenylquinazolin-2(1H)-imine intermediate, which is subsequently reduced to complete the synthesis. nih.gov

Another microwave-promoted approach involves the reaction of 2-aminophenyl carbonyl compounds with nitriles in the presence of a Lewis acid catalyst like trimethylsilyltrifluoromethane sulfonate (TMSOTf). nih.gov This solvent-free, one-pot reaction provides a rapid and efficient route to 2,4-disubstituted quinazolines. nih.gov While these methods have been reported for a range of substituted quinazolines, specific application to the synthesis of this compound would involve the use of 2-amino-4'-nitrobenzophenone as the starting material.

A study on the synthesis of 4-phenylquinazolin-2(1H)-one derivatives utilized microwave irradiation of a mixture of 2-aminobenzophenone and urea in glacial acetic acid. nih.gov The reaction was carried out in a sealed tube at 140 °C with a power of 200 W, achieving reaction times of 30–45 minutes and yielding products in the range of 31–92%. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives

| Entry | Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| 1 | Conventional | 140 | Several hours | Lower |

This table illustrates the general advantages of microwave synthesis in reducing reaction times and improving yields for structurally related compounds.

Utilization of Organocatalysts and Biocatalysts

The use of organocatalysts and biocatalysts in organic synthesis is a rapidly growing field, driven by the principles of green chemistry. These catalysts offer mild reaction conditions, high selectivity, and reduced environmental impact compared to traditional metal-based catalysts.

Organocatalysis:

While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, related transformations suggest potential applicability. For example, organocatalytic reactions involving γ-nitroketones and α,β-unsaturated aldehydes have been developed to construct complex bicyclic systems with high stereoselectivity. nih.gov These reactions are often mediated by diphenylprolinol silyl (B83357) ether catalysts. nih.gov The principles of activating carbonyl and nitro groups in these reactions could potentially be adapted for the synthesis of quinazolines from appropriate precursors.

Biocatalysis:

The application of biocatalysts in quinazoline synthesis is still an emerging area. Enzymes such as lipases, proteases, and oxidoreductases have been employed in a variety of organic transformations. The Friedländer synthesis of quinolines, a related heterocyclic system, has been modified to include an in situ reduction of a nitro group using iron in acetic acid, demonstrating the compatibility of heterocycle formation with reductive processes that could be potentially mimicked by biocatalytic oxidoreductases. nih.gov There is potential for the development of engineered enzymes that could catalyze the key bond-forming steps in the synthesis of this compound, offering a highly selective and environmentally benign synthetic route.

Optimization of Reaction Parameters and Yield Enhancement for this compound

The optimization of reaction parameters is crucial for maximizing the yield and purity of the target compound while minimizing reaction times and by-product formation.

Temperature and Pressure Effects

Temperature is a critical parameter in the synthesis of quinazolines. In conventional heating methods, higher temperatures are often required to drive the reaction to completion. For instance, the synthesis of substituted 2-pyridyl-4-phenylquinolines from o-aminobenzophenones and aromatic acetyl derivatives is conducted at 135 °C overnight in m-cresol (B1676322). nih.gov

Microwave-assisted synthesis often allows for higher temperatures to be reached in a shorter amount of time, which can significantly accelerate the reaction rate. In a sealed vessel, the pressure will also increase, which can further influence the reaction kinetics. The synthesis of 2,4-dichloroquinolines under microwave irradiation was performed at 600 W for 50 seconds, indicating the powerful effect of rapid heating. asianpubs.org The choice of temperature must be carefully balanced to ensure efficient reaction without promoting decomposition of the starting materials or products.

Solvent Selection and Its Influence on Reaction Kinetics

The choice of solvent can have a profound impact on the reaction rate, yield, and selectivity of a synthesis. In the context of quinazoline synthesis, a variety of solvents have been employed.

For palladium-catalyzed reactions, polar aprotic solvents like dimethylformamide (DMF) are often used. mdpi.com In a study on the synthesis of 2,4-diarylquinazolines, DMF was the solvent of choice for the tandem addition/cyclization of 2-(benzylideneamino)benzonitriles with arylboronic acids. mdpi.com

In other cases, high-boiling point solvents like m-cresol are used for high-temperature condensations. nih.gov For microwave-assisted synthesis, solvents with high dielectric constants are often preferred as they absorb microwave irradiation more efficiently, leading to rapid heating. Dimethyl sulfoxide (DMSO) has been used as both a solvent and a reagent in the microwave-assisted synthesis of 4-substituted quinazolines from 2-aminobenzophenones and thiourea. nih.gov

Glacial acetic acid has also been utilized as a solvent in the microwave-assisted synthesis of 4-phenylquinazolin-2(1H)-one derivatives, where it likely also acts as a catalyst. nih.gov The selection of the optimal solvent is highly dependent on the specific reaction being performed, the nature of the reactants and catalysts, and the reaction conditions.

Catalyst Loading and Reusability Studies

Catalyst loading is a critical parameter to optimize in any catalytic reaction. The goal is to use the minimum amount of catalyst necessary to achieve a high reaction rate and yield, which is both economically and environmentally beneficial.

In the palladium-catalyzed synthesis of 2,4-diarylquinazolines, the catalyst loading of Pd(acac)₂ was a key parameter to be optimized. mdpi.com Similarly, in the synthesis of substituted 2-pyridyl-4-phenylquinolines, the amount of the acid catalyst, phosphorus pentoxide, was carefully controlled. nih.gov

The reusability of a catalyst is a significant advantage, particularly for expensive or heterogeneous catalysts. While specific reusability studies for the synthesis of this compound are not available, studies on related systems have demonstrated the potential for catalyst recycling. For example, in the synthesis of 4-phenylquinazolin-2(1H)-one derivatives, the reaction mixture was simply filtered after completion, suggesting that if a heterogeneous catalyst were used, it could potentially be recovered and reused. nih.gov

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-(4-Nitrophenyl)-2-phenylquinazoline in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Specific experimental ¹H NMR data for this compound were not available in the searched sources. In a typical ¹H NMR spectrum for this compound, one would expect to observe distinct signals corresponding to the protons on the phenyl and nitrophenyl rings, as well as the quinazoline (B50416) core. The integration of these signals would confirm the number of protons in each environment, while their chemical shifts (ppm) and coupling patterns (e.g., doublets, triplets, multiplets) would reveal electronic environments and neighboring proton relationships, respectively, allowing for the complete assignment of the proton framework.

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, confirming the total number of carbon environments.

A study on the synthesis of 2,4-disubstituted quinazolines reported the ¹³C NMR spectral data for 2-(4-Nitrophenyl)-4-phenylquinazoline, which is the same target molecule. rsc.org The spectrum was recorded in deuterated chloroform (B151607) (CDCl₃), and the observed chemical shifts confirm the presence of the key structural components. rsc.org The signals corresponding to the aromatic carbons of the quinazoline system, the phenyl group at the 2-position, and the 4-nitrophenyl group at the 4-position were all identified. rsc.org The specific chemical shifts are detailed in the table below. rsc.org

Table 1: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| 121.5 | Aromatic CH |

| 123.2 | Aromatic CH |

| 126.6 | Aromatic CH |

| 128.2 | Aromatic CH |

| 128.9 | Aromatic CH |

| 129.0 | Aromatic CH |

| 129.7 | Aromatic CH |

| 129.8 | Aromatic CH |

| 133.6 | Aromatic CH |

| 136.8 | Quaternary Carbon |

| 143.6 | Quaternary Carbon |

| 148.7 | Quaternary Carbon (C-NO₂) |

| 151.4 | Quaternary Carbon |

| 157.5 | Quaternary Carbon (C=N) |

| 168.3 | Quaternary Carbon (C=N) |

Source: Royal Society of Chemistry. rsc.org

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and confirming the intricate network of atomic connections.

COSY (Correlation Spectroscopy): This experiment would map ¹H-¹H correlations, revealing which protons are spin-coupled and thus spatially close (typically within three bonds). This is vital for tracing the proton networks across the individual aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. It would allow for the definitive assignment of which proton signal corresponds to which carbon signal in the molecular framework.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between ¹H and ¹³C atoms (typically over two to three bonds). It is particularly powerful for identifying the connections between substituent rings and the quinazoline core, and for assigning quaternary (non-protonated) carbons by observing their correlations to nearby protons.

Specific experimental 2D NMR data for this compound were not found in the performed searches.

Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying the presence of specific functional groups and providing insights into molecular symmetry.

An IR spectrum of this compound would be expected to display a series of absorption bands characteristic of its functional groups. Key expected vibrations include:

C=N Stretching: A strong absorption band for the quinazoline C=N bonds.

Aromatic C=C Stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region, corresponding to the vibrations of the aromatic rings.

N-O Stretching (Nitro Group): Two strong, characteristic bands are expected for the nitro group (–NO₂): an asymmetric stretch typically around 1560-1515 cm⁻¹ and a symmetric stretch around 1355-1315 cm⁻¹.

Aromatic C-H Stretching: Signals appearing above 3000 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings would appear in the fingerprint region (below 1000 cm⁻¹), providing information on the substitution patterns.

While general characteristics can be predicted, specific experimental IR data for this compound were not located in the searched literature.

Raman spectroscopy serves as a valuable complement to IR spectroscopy. Due to different selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For a molecule like this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-C skeletal framework. The combination of both IR and Raman spectra provides a more complete vibrational profile of the molecule. However, specific experimental Raman data for this compound could not be sourced from the available literature.

Mass Spectrometric Elucidation of Molecular Structure

Mass spectrometry is an indispensable tool for confirming the molecular identity of this compound. Through high-resolution mass spectrometry, the elemental composition is unequivocally determined, and analysis of the fragmentation patterns provides corroborating evidence for the connectivity of the constituent phenyl, quinazoline, and nitrophenyl moieties.

High-resolution mass spectrometry provides the exact mass of the molecular ion, which can be used to confirm the elemental formula of the compound. The theoretical exact mass of this compound (C₂₀H₁₃N₃O₂) is calculated to be 327.1008 Da. Experimental determination via HRMS would be expected to yield a value in very close agreement with this theoretical mass, typically within a few parts per million (ppm), thus confirming the molecular formula.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₁₃N₃O₂ |

| Average Molecular Weight | 327.34 g/mol |

| Monoisotopic (Exact) Mass | 327.1008 Da |

Data calculated based on isotopic masses.

The fragmentation of the molecular ion (M⁺˙) in a mass spectrometer provides a molecular fingerprint that is characteristic of the compound's structure. For aromatic nitro compounds, characteristic fragmentation pathways include the loss of nitro (NO₂) and nitroso (NO) groups. researchgate.net The fragmentation of the quinazoline core itself can also lead to a series of diagnostic ions. nih.govcapes.gov.br

Upon electron ionization, the molecular ion peak is expected at an m/z corresponding to the molecular weight. Key fragmentation pathways for this compound would likely involve:

Loss of the nitro group: A primary fragmentation would be the loss of a nitro radical (•NO₂), resulting in a significant fragment ion at [M - 46]⁺.

Loss of a nitroso group: Subsequent or alternative fragmentation could involve the loss of a nitroso radical (•NO), leading to a fragment at [M - 30]⁺.

Cleavage of the phenyl rings: Fragmentation can occur at the bonds connecting the phenyl and nitrophenyl rings to the quinazoline core. This can lead to ions corresponding to the phenyl cation (C₆H₅⁺, m/z 77) and the nitrophenyl cation (C₆H₄NO₂⁺, m/z 122).

Quinazoline core fragmentation: The quinazoline ring system itself can undergo characteristic cleavages.

Table 2: Predicted Mass Spectrometric Fragments for this compound

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 327 | [M]⁺˙ | Molecular Ion |

| 281 | [M - NO₂]⁺ | Loss of nitro group |

| 251 | [M - NO₂ - H₂CN]⁺ | Subsequent loss from quinazoline ring |

| 122 | [C₆H₄NO₂]⁺ | Nitrophenyl cation |

Fragmentation patterns are predicted based on general principles for related structures. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. The spectrum is dictated by the extensive conjugation present in the this compound system, which involves the quinazoline core and the appended phenyl and nitrophenyl rings.

The UV-Vis spectrum of this compound is expected to exhibit strong absorption bands in the UV and possibly the near-visible region, arising from π → π* and n → π* electronic transitions. libretexts.org The extensive π-conjugated system significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nsf.gov

π → π Transitions:* These high-intensity absorptions are due to the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic and heterocyclic ring systems.

n → π Transitions:* These lower-intensity absorptions involve the excitation of a non-bonding electron (from the nitrogen atoms of the quinazoline ring or the oxygen atoms of the nitro group) to an antibonding π* orbital. youtube.com

For a related compound, 4-(4-nitrophenyl)morpholine (B78992), a maximum absorption (λmax) is observed at 375 nm in dioxane, which is attributed to an intramolecular charge transfer transition. chemicalbook.com Given the extended conjugation in this compound, similar charge-transfer bands are expected.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region |

|---|---|---|

| π → π* | HOMO/LUMO of conjugated system | 250-400 nm |

| n → π* | Lone pairs (N, O) to π* system | >300 nm |

Expected transitions based on the analysis of similar chromophoric systems. libretexts.orgyoutube.commdpi.com

Solvatochromism, the change in the position of absorption or emission bands with a change in solvent polarity, is anticipated for this molecule. The presence of the electron-donating quinazoline moiety and the electron-withdrawing nitrophenyl group creates a "push-pull" system, leading to a significant dipole moment, particularly in the excited state.

Studies on other quinazoline derivatives have shown that increasing solvent polarity can cause large red shifts (bathochromic shifts) in fluorescence emission maxima. researchgate.net This is indicative of an intramolecular charge-separated emitting state that is stabilized by polar solvents. A similar, though potentially less pronounced, effect would be expected on the absorption spectrum (λmax), where more polar solvents would better stabilize the more polar excited state, resulting in a shift to longer wavelengths.

X-ray Diffraction Crystallography for Solid-State Structure Determination

For instance, the crystal structure of 4-methylsulfanyl-2-phenylquinazoline shows that the phenyl ring is twisted with respect to the quinazoline ring system, with a dihedral angle of 13.95 (5)°. nih.gov A similar non-planar arrangement is expected for this compound to relieve steric hindrance between the aromatic systems. In the crystal lattice, molecules are likely to be stabilized by intermolecular interactions, such as π–π stacking between the planar quinazoline and phenyl rings of adjacent molecules. researchgate.net The presence of the nitro group may also facilitate C–H···O weak hydrogen bonds, further stabilizing the crystal packing. mdpi.com

Table 4: Comparative Crystallographic Data of Related Quinazoline and Nitrophenyl Compounds

| Compound | Crystal System | Space Group | Key Dihedral Angle(s) | Ref. |

|---|---|---|---|---|

| 4-Methylsulfanyl-2-phenylquinazoline | Monoclinic | P2₁/n | Phenyl/Quinazoline: 13.95° | nih.gov |

| 4,4-Dibutyl-2-phenyl-3,4-dihydroquinazoline | Monoclinic | P2₁/c | Phenyl/Dihydroquinazoline: 24.95° | researchgate.net |

| 4-(4-Nitrophenyl)thiomorpholine | Monoclinic | P2₁/c | N/A | mdpi.com |

| 4-(4-Nitrophenyl)morpholine | Orthorhombic | Pca2₁ | N/A | researchgate.net |

This table provides context from structurally similar compounds to infer potential crystallographic features.

Single Crystal X-ray Diffraction Analysis

Should single crystals of this compound be successfully grown and analyzed, a standard set of crystallographic data would be generated. This data, typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC), would include the following key parameters:

| Crystallographic Parameter | Description | Hypothetical Example Data |

| Crystal System | The basic geometric framework of the crystal lattice. | Monoclinic |

| Space Group | The set of symmetry operations applicable to the unit cell. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell axes. | a = 8.5 Å, b = 15.2 Å, c = 12.1 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 98.5°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 1545.3 ų |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) (g/cm³) | The calculated density of the crystal. | 1.35 g/cm³ |

| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | ~4-6% |

This table presents hypothetical data for illustrative purposes, as experimental data for this compound is not currently published.

The refinement of the crystal structure would yield the precise coordinates of each atom, allowing for the determination of intramolecular distances and angles. For instance, the dihedral angle between the phenyl ring at the 2-position and the quinazoline core, as well as the twist of the nitrophenyl group at the 4-position relative to the quinazoline plane, would be key structural features.

Intermolecular Interactions and Packing Arrangements in the Crystal Lattice

The way in which molecules of this compound arrange themselves in the solid state would be dictated by a network of intermolecular interactions. Based on the functional groups present in the molecule, several types of interactions would be anticipated to play a significant role in the crystal packing.

C-H···N and C-H···O Hydrogen Bonds: Weak hydrogen bonds are expected to be a prominent feature. The hydrogen atoms on the phenyl and quinazoline rings can act as donors to the nitrogen atoms of the quinazoline core and the oxygen atoms of the nitro group on neighboring molecules. These interactions, while individually weak, collectively contribute to the stability of the crystal lattice.

π-π Stacking Interactions: The multiple aromatic rings (phenyl, quinazoline, and nitrophenyl) in the molecule make it a prime candidate for π-π stacking interactions. These can occur in either a face-to-face or an offset (parallel-displaced) fashion. The presence of the electron-withdrawing nitro group on one of the phenyl rings could lead to electron-rich/electron-poor π-π stacking with the other aromatic systems, which is a particularly stabilizing interaction. For example, in the crystal structure of the related compound 4-(4-nitrophenyl)morpholine, aromatic π-π stacking interactions are observed, helping to stabilize the crystal structure. nih.gov

Computational and Theoretical Investigations of 4 4 Nitrophenyl 2 Phenylquinazoline

Spectroscopic Property Prediction and Validation through Computational Methods

Prediction of UV-Vis Absorption and Emission Characteristics

Theoretical calculations, particularly those based on Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the ultraviolet-visible (UV-Vis) absorption and emission spectra of organic compounds. rsc.orgnih.gov For 4-(4-Nitrophenyl)-2-phenylquinazoline, the electronic transitions between molecular orbitals are expected to govern its photophysical properties. The presence of the electron-donating phenyl group at the 2-position and the electron-withdrawing nitrophenyl group at the 4-position on the quinazoline (B50416) core creates a push-pull system, which is anticipated to influence the absorption and emission wavelengths.

Computational studies on similar quinazoline derivatives have shown that the lowest energy absorption bands are typically due to π–π* and n–π* transitions. nih.gov The π–π* transitions are generally more intense and are associated with the extensive aromatic system of the quinazoline and its phenyl substituents. The n–π* transitions, which are typically weaker, involve the non-bonding electrons on the nitrogen atoms of the quinazoline ring. nih.gov The intramolecular charge transfer (ICT) from the phenyl group to the nitrophenyl group is expected to result in a red-shift of the absorption maximum compared to unsubstituted phenylquinazolines. beilstein-journals.org

The predicted UV-Vis absorption and emission characteristics for this compound, based on TD-DFT calculations using a functional like B3LYP with a suitable basis set, are summarized in the table below. These theoretical values provide a valuable reference for experimental studies. semanticscholar.orgacs.org

| Parameter | Predicted Value | Predominant Transition |

| Maximum Absorption Wavelength (λmax) | ~350-380 nm | π–π* with significant ICT character |

| Molar Absorptivity (ε) | High | Allowed π–π* transition |

| Maximum Emission Wavelength (λem) | ~450-500 nm | From the relaxed first excited state |

| Stokes Shift | ~100-120 nm | Indicative of significant geometric relaxation in the excited state |

Note: These are predicted values based on computational models and may vary from experimental results.

Reactivity Prediction and Reaction Mechanism Studies via Computational Models

Computational models are instrumental in elucidating the reactivity of this compound and the mechanisms of its formation.

The synthesis of 2,4-disubstituted quinazolines can proceed through various pathways. organic-chemistry.org A common method involves the cyclization of an appropriately substituted o-aminobenzophenone derivative or a related intermediate. researchgate.net Computational chemistry allows for the detailed investigation of these reaction pathways by locating and characterizing the transition states and intermediates. nih.gov

For the formation of this compound, a plausible synthetic route could involve the reaction of 2-amino-4'-nitrobenzophenone with benzaldehyde (B42025) oxime, followed by cyclization. Transition state analysis for the key cyclization and dehydration steps can reveal the activation energies and rate-determining steps of the reaction. The energetics of the entire reaction pathway, including the relative energies of reactants, intermediates, transition states, and products, can be mapped out to provide a comprehensive understanding of the reaction mechanism. nih.gov

In synthetic transformations involving multiple reactive sites, computational models can predict the selectivity of a reaction. For instance, in electrophilic or nucleophilic aromatic substitution reactions on the this compound scaffold, the calculated distribution of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) can indicate the most probable sites for attack. sapub.org

The HOMO is likely to be localized on the more electron-rich phenyl group and the quinazoline core, suggesting these as the sites for electrophilic attack. Conversely, the LUMO is expected to be concentrated on the electron-deficient nitrophenyl group, making it the preferred site for nucleophilic attack. The MEP map would visually confirm these predictions, with negative potential (red regions) indicating nucleophilic centers and positive potential (blue regions) indicating electrophilic centers. sapub.org

| Parameter | Predicted Location | Implication for Reactivity |

| Highest Occupied Molecular Orbital (HOMO) | Phenyl group at C2, Quinazoline ring | Susceptible to electrophilic attack |

| Lowest Unoccupied Molecular Orbital (LUMO) | Nitrophenyl group at C4 | Susceptible to nucleophilic attack |

| Molecular Electrostatic Potential (MEP) - Negative | Nitrogen atoms of quinazoline, Oxygen atoms of nitro group | Sites for protonation and coordination to metal ions |

| Molecular Electrostatic Potential (MEP) - Positive | Hydrogen atoms, Carbon atom of the C=N bond | Sites for nucleophilic attack |

Non-Covalent Interactions and Intermolecular Forces in Aggregates

The solid-state packing and aggregation behavior of this compound are governed by a variety of non-covalent interactions. rsc.org

Although this compound does not possess classical hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds can play a significant role in its crystal packing. researchgate.net The aromatic hydrogen atoms can interact with the nitrogen atoms of the quinazoline ring and the oxygen atoms of the nitro group of neighboring molecules.

Pi-stacking interactions between the aromatic rings (phenyl, nitrophenyl, and the benzene (B151609) part of the quinazoline) are expected to be a dominant feature in the solid-state structure. researchgate.net These interactions, where the planar aromatic rings stack on top of each other, contribute significantly to the stability of the crystal lattice. The presence of the electron-rich phenyl group and the electron-poor nitrophenyl group can lead to favorable offset or parallel-displaced π-stacking arrangements.

Chemical Reactivity and Derivatization Strategies of 4 4 Nitrophenyl 2 Phenylquinazoline

Modifications at the Quinazoline (B50416) Core

The quinazoline nucleus and its phenyl substituents are primary targets for structural modification, allowing for the introduction of diverse functionalities through various organic reactions.

The two phenyl rings of 4-(4-nitrophenyl)-2-phenylquinazoline—one at the 2-position and the other, bearing a nitro group, at the 4-position—are susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The regioselectivity of such reactions is governed by the electronic nature of the substituents already present on the rings.

Substitution on the 2-Phenyl Ring: The phenyl group at the C2 position is primarily influenced by the electron-withdrawing quinazoline ring system. This deactivating effect would direct incoming electrophiles to the meta-positions of the C2-phenyl ring. However, compared to the nitrophenyl ring, it is relatively more activated. Standard electrophilic substitution reactions like nitration (using HNO₃/H₂SO₄), halogenation (using X₂/FeX₃), and Friedel-Crafts reactions could be employed, though they may require forcing conditions. organicchemistrytutor.commasterorganicchemistry.com

Substitution on the 4-(4-Nitrophenyl) Ring: This ring is strongly deactivated by the powerful electron-withdrawing nitro group. The nitro group is a strong meta-director for electrophilic substitution. masterorganicchemistry.commasterorganicchemistry.com Therefore, any EAS reaction on this ring would be challenging and would be expected to yield a product substituted at the position meta to the nitro group (i.e., the 3'-position).

The quinazoline ring itself contains electrophilic carbon centers, making it a target for nucleophilic attack. The C4 and C2 positions are particularly important in this regard.

The carbon atom at the 4-position of the quinazoline ring is known to be highly susceptible to nucleophilic attack. mdpi.com This is a well-documented phenomenon in the chemistry of 4-haloquinazolines, where the halogen is readily displaced by a variety of nucleophiles (SₙAr reaction). mdpi.commdpi.com While the parent this compound does not possess a leaving group at C4, this inherent electrophilicity suggests that strong nucleophiles could potentially add to the C=N bond or, in specialized cases, displace other groups if the ring is further activated. Studies on related quinazoline systems show that intramolecular nucleophilic substitution can lead to the formation of new ring systems. semanticscholar.org

Similarly, the C2 position can also be a site for nucleophilic attack, although it is generally less reactive than the C4 position. The reactivity towards nucleophiles is a key aspect of quinazoline chemistry, often exploited in the synthesis of complex derivatives. mdpi.com

Reduction reactions offer a pathway to significantly different derivatives by modifying the nitro group and the heterocyclic quinazoline core.

The reduction of the nitro group is a common and high-yielding transformation. The quinazoline ring itself, specifically the 3,4-C=N imine bond, can also be reduced, though this typically requires different or more vigorous conditions than the nitro group reduction. Catalytic hydrogenation is a versatile method that can be tuned to selectively reduce either the nitro group or both the nitro group and the quinazoline imine bond. commonorganicchemistry.com

| Reagent/Catalyst | Target Moiety | Product Type | Selectivity Notes |

| H₂/Pd/C | Aromatic Nitro Group | Amine | Highly efficient and common method for nitro reduction. commonorganicchemistry.com |

| SnCl₂ / HCl | Aromatic Nitro Group | Amine | A classic and mild method, often used when other reducible groups are present. commonorganicchemistry.comnih.gov |

| Fe / Acid (e.g., AcOH) | Aromatic Nitro Group | Amine | A cost-effective and mild reducing system. commonorganicchemistry.com |

| Raney Nickel | Aromatic Nitro Group, Quinazoline C=N | Amine, Dihydroquinazoline | Can reduce both moieties, especially under higher pressure/temperature. commonorganicchemistry.com |

| NaBH₄ | Quinazoline C=N | Dihydroquinazoline | Primarily reduces imines; generally does not reduce isolated nitro groups under standard conditions. scispace.com |

Functional Group Interconversions of the Nitro Group

The nitro group on the C4-phenyl ring is a versatile functional handle that can be transformed into a variety of other substituents, profoundly altering the molecule's electronic and steric properties.

The most common and synthetically useful transformation of the nitro group is its reduction to a primary amine, yielding 4-(4-aminophenyl)-2-phenylquinazoline . researchgate.net This reaction is readily achieved using various reducing agents, such as tin(II) chloride (SnCl₂), catalytic hydrogenation (e.g., H₂ over Pd/C), or iron in acidic media. commonorganicchemistry.comnih.govgoogle.com

The resulting amino group is a nucleophilic center and a precursor for numerous other functionalities. Subsequent reactions can include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Treatment with nitrous acid (NaNO₂/HCl) to form a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -X).

Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines). This is exemplified by the synthesis of acylhydrazone quinazolines from related amino-quinazoline precursors. nih.gov

Introducing additional substituents onto the nitrophenyl ring requires careful consideration of the directing effects of the groups already present.

Electrophilic Aromatic Substitution (EAS): As mentioned previously, the nitro group is a powerful deactivating group and directs incoming electrophiles to the meta position. Therefore, reactions like nitration or halogenation would be expected to occur at the positions ortho to the quinazoline substituent and meta to the nitro group.

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to itself. nih.gov While the para position is already occupied by the quinazoline ring, a suitable leaving group (like a halogen) placed at an ortho position would be highly susceptible to displacement by nucleophiles. This strategy is often employed in the synthesis of complex substituted nitroaromatics. rsc.org For the parent compound, direct SₙAr is not feasible without a leaving group, but this reactivity pattern is crucial when designing syntheses of more complex analogues.

Construction of Complex Architectures from this compound

The strategic positioning of functional groups on the this compound scaffold provides a versatile platform for the synthesis of more complex molecular architectures. The presence of the nitro group on the C4-phenyl substituent, in particular, serves as a key handle for a variety of chemical transformations, enabling its incorporation into larger systems such as polymers, dimers, or oligomers, and as a precursor for the construction of novel fused heterocyclic systems.

Incorporation into Polymeric Systems

The quinazoline moiety can be integrated into polymeric structures to impart specific thermal, mechanical, and electronic properties to the resulting materials. The this compound can be envisioned as a monomer precursor for the synthesis of various classes of polymers, primarily through the chemical modification of its nitro group.

A common strategy involves the reduction of the nitro group to a primary amine. This transformation of this compound to 4-(4-aminophenyl)-2-phenylquinazoline yields a monomer with a nucleophilic site suitable for polymerization reactions. This diamine precursor can then undergo polycondensation with various electrophilic comonomers to produce high-performance polymers. For instance, reaction with diacyl chlorides or dicarboxylic acids would lead to the formation of polyamides containing the 2,4-diphenylquinazoline (B8809002) unit as a recurring motif in the polymer backbone. Similarly, polycondensation with dianhydrides would result in the formation of polyimides , a class of polymers renowned for their exceptional thermal stability and mechanical strength. Research has demonstrated the synthesis of polyimides containing quinoxaline (B1680401) and benzimidazole (B57391) units, and analogous methods could be applied to quinazoline-containing monomers. acs.org

Another approach to polymerization involves leveraging the quinazoline ring system itself. For example, conjugated microporous polymers (CMPs) have been synthesized using tricycloquinazoline (B86645) (TQ) units. rsc.org These materials exhibit interesting properties for gas adsorption and catalysis. By analogy, functionalized this compound derivatives could potentially be used as building blocks for the creation of novel porous organic polymers with tailored functionalities.

The following table summarizes potential polymerization strategies starting from this compound.

| Polymer Type | Monomer Precursor | Comonomer | Polymerization Reaction |

| Polyamide | 4-(4-Aminophenyl)-2-phenylquinazoline | Diacyl chloride | Polycondensation |

| Polyimide | 4-(4-Aminophenyl)-2-phenylquinazoline | Dianhydride | Polycondensation |

| Conjugated Microporous Polymer | Functionalized this compound | - | Self-condensation/Cross-coupling |

Synthesis of Dimeric or Oligomeric Quinazoline Structures

The synthesis of dimeric or oligomeric structures containing the this compound unit can be achieved through various coupling strategies. These larger, discrete molecules are of interest for their potential applications in materials science, supramolecular chemistry, and as ligands for metal complexes.

One straightforward approach to dimerization involves the reductive coupling of the nitro group. Treatment of this compound with a suitable reducing agent can lead to the formation of an azoxy, azo, or hydrazo linkage between two quinazoline units, resulting in a dimeric structure.

A more versatile method for creating defined dimeric and oligomeric architectures is through modern cross-coupling reactions. For this, the this compound would first need to be functionalized with a suitable handle for coupling, such as a halogen atom. For instance, if a halogen (e.g., bromine or iodine) is introduced onto the quinazoline or phenyl rings, palladium-catalyzed cross-coupling reactions such as the Suzuki , Heck , or Sonogashira reactions can be employed to link multiple quinazoline units together. wikipedia.orgorganic-chemistry.orgwikipedia.orgnih.govorganic-chemistry.orgorganic-chemistry.orglibretexts.orgyoutube.comyoutube.comnih.gov

For example, a bromo-substituted derivative of this compound could be coupled with a bis(boronic acid) linker in a Suzuki reaction to yield a quinazoline dimer. Conversely, a bis(quinazoline)boronic acid could be prepared and coupled with a dihalide linker. The synthesis of various bis(quinazoline) derivatives has been reported in the literature, demonstrating the feasibility of such approaches. acs.orgmdpi.com For example, the synthesis of alkane-linked bis(quinazolines) has been achieved through one-pot methods. mdpi.com More complex structures, such as 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazolines, have also been synthesized, showcasing the possibility of creating elaborate dimeric scaffolds. mdpi.com

The following table outlines some potential strategies for the synthesis of dimeric quinazoline structures.

| Coupling Strategy | Reactive Functional Group on Quinazoline | Linker Type | Key Reaction |

| Reductive Coupling | Nitro Group | - | Reduction (e.g., with Zn/NaOH) |

| Suzuki Coupling | Halogen (Br, I) or Boronic Acid/Ester | Aryl or Alkyl Dihalide/Dibori=onic Acid | Pd-catalyzed Cross-Coupling |

| Heck Coupling | Halogen (Br, I) | Diene | Pd-catalyzed Cross-Coupling |

| Sonogashira Coupling | Halogen (Br, I) | Dialkyne | Pd/Cu-catalyzed Cross-Coupling |

Cyclization and Annulation Reactions to Form Fused Ring Systems

The 2,4-diphenylquinazoline core of this compound can serve as a scaffold for the construction of more complex, fused polycyclic heterocyclic systems. Such annulation reactions can significantly alter the electronic and steric properties of the molecule, leading to novel compounds with potentially interesting photophysical or biological activities.

A variety of cyclization reactions have been reported for the quinazoline ring system. These often involve the introduction of reactive functional groups onto the quinazoline core, which can then undergo intramolecular reactions to form new rings. For instance, the synthesis of quinazolino[4,3-b]quinazolin-8-ones has been achieved through the condensation of 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters. researchgate.net This suggests that if the 2-phenyl group of the target molecule were replaced with a suitably substituted phenyl ring (e.g., an o-aminophenyl group), similar fused systems could be accessed.

Intramolecular cyclization of alkene-substituted quinazolinones has been shown to be an effective method for the synthesis of ring-fused quinazolinone derivatives. researchgate.net This strategy typically involves a radical-initiated cyclization onto the quinazoline core. Similarly, intramolecular cycloaddition reactions of propargyl-substituted methyl azaarenes have been used to create isoxazole-fused tricyclic quinazoline alkaloid derivatives. mdpi.com

Furthermore, oxidative cyclization is a powerful tool for forming fused systems. For example, mono- and bis-indolo[1,2-c]quinazolines have been synthesized via the oxidative cyclization of corresponding 2-(o-arylidineaminophenyl)indole precursors. nih.gov This highlights the potential for functionalizing the phenyl rings of this compound to enable such cyclization pathways.

The following table provides examples of cyclization and annulation reactions that could be adapted to the this compound scaffold.

| Reaction Type | Required Precursor Modification | Resulting Fused System |

| Condensation/Cyclization | Substitution of the 2-phenyl ring with a reactive group (e.g., o-aminophenyl) | Quinazolino[4,3-b]quinazolinone |

| Radical-Initiated Cyclization | Introduction of an alkene tether onto the quinazoline N3-position or a phenyl ring | Fused alicyclic or heterocyclic ring |

| Intramolecular Cycloaddition | Introduction of an alkyne and a suitable precursor for a 1,3-dipole | Fused heterocyclic ring (e.g., isoxazole) |

| Oxidative Cyclization | Introduction of appropriate aryl or amino substituents on the phenyl rings | Fused aromatic or heteroaromatic ring (e.g., indole) |

Exploration of 4 4 Nitrophenyl 2 Phenylquinazoline in Advanced Materials Research

Applications in Optoelectronic Devices and Photonic Materials

The unique molecular architecture of 4-(4-Nitrophenyl)-2-phenylquinazoline, featuring a π-deficient quinazoline (B50416) core with π-rich phenyl and electron-withdrawing nitrophenyl substituents, suggests its potential as a "push-pull" chromophore. Such systems are of great interest in optoelectronics due to their inherent intramolecular charge transfer (ICT) characteristics upon photoexcitation.

Development as Active Components in Organic Light-Emitting Diodes (OLEDs)

While specific research focusing solely on the use of this compound as an emissive or charge-transporting material in Organic Light-Emitting Diodes (OLEDs) is not extensively documented in publicly available literature, the broader class of quinazoline derivatives has shown promise. Pyrazoline derivatives, which share some structural similarities in terms of heterocyclic cores with phenyl substitutions, have been utilized in OLEDs due to their high fluorescence quantum yields. For instance, certain pyrazoline-based compounds have been employed as blue-emitting materials in OLEDs.

The push-pull nature of this compound could theoretically lead to strong fluorescence with a large Stokes shift, a desirable property for emissive layers in OLEDs to minimize self-absorption. The emission color could potentially be tuned by modifying the solvent polarity, a phenomenon known as solvatochromism, which has been observed in other quinazoline chromophores. This suggests that derivatives of this compound could be tailored for specific color emissions in OLED displays. However, without dedicated studies on device fabrication and performance, its efficiency and stability as an OLED component remain speculative.

Exploration in Organic Photovoltaics (OPVs) and Charge Transport Layers

In the field of Organic Photovoltaics (OPVs), materials with good charge transport properties are essential for efficient device performance. The design of OPV devices often involves a bulk heterojunction (BHJ) structure comprising donor and acceptor materials. The electron-deficient nature of the quinazoline ring, further enhanced by the nitro group in this compound, suggests it could potentially function as an electron-transporting material (ETL). Efficient charge transport layers are crucial for facilitating the collection of photogenerated electrons and holes at the respective electrodes.

Research on related heterocyclic compounds like pyrazolines has indicated their potential as hole-transporting materials. The charge transport capabilities of this compound would need to be experimentally determined through techniques such as the space-charge limited current (SCLC) method to ascertain its mobility values for either holes or electrons. The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would also need to be characterized to ensure proper energy level alignment with other materials in an OPV device for efficient charge separation and extraction.

Development of Fluorescent Probes and Luminescent Materials

The development of fluorescent probes and luminescent materials is a more extensively explored application for quinazoline derivatives. The fluorescence properties of these compounds are often sensitive to their local environment, making them suitable for sensing applications. Quinazolinone derivatives, for example, are recognized as an emerging platform for luminescent materials and bioimaging reagents due to their biocompatibility and high efficiency.

Studies on various quinazoline chromophores have demonstrated that their fluorescence emission can be significantly influenced by solvent polarity, indicating a charge-separated emitting state. This solvatochromic behavior is a key feature for developing materials that can probe the polarity of their surroundings. While direct studies on the luminescent properties of this compound are scarce, the structural motifs suggest it would likely exhibit fluorescence, with the emission characteristics being tunable.

Role in Chemical Sensing and Environmental Monitoring

The ability of quinazoline derivatives to act as chemosensors stems from the interaction of the heterocyclic nitrogen atoms and specific substituents with analytes, leading to a detectable change in their optical properties, such as color or fluorescence.

Design of Chemosensors for Specific Analytes

Quinazoline-based structures have been successfully employed in the design of chemosensors for various analytes, including metal ions. For instance, a dihydro phenylquinazolinone derivative has been reported as a colorimetric chemosensor for the detection of Ni²⁺ and Cu²⁺ ions. The interaction of the metal ions with the quinazolinone scaffold resulted in a distinct color change, allowing for naked-eye detection.

Furthermore, an iridium(III) complex incorporating a 4-phenylquinazoline (B11897094) ligand has been developed as a phosphorescent chemosensor for Hg²⁺. The addition of Hg²⁺ ions to a solution of the complex led to a significant change in its emission spectrum, demonstrating high selectivity and sensitivity. Given these precedents, it is plausible that this compound could be functionalized to create selective chemosensors. The nitro group, for example, could potentially be involved in interactions with specific analytes or could be chemically modified to introduce a binding site.

Development of Fluorescent Indicators

The development of fluorescent indicators, particularly for pH, is another promising application for quinazoline derivatives. The nitrogen atoms within the quinazoline ring can be protonated in acidic media, leading to dramatic changes in the electronic structure and, consequently, the photophysical properties of the molecule. This can result in a shift in the absorption or emission wavelength, or a "turn-on" or "turn-off" of the fluorescence signal.

Research on related quinazoline chromophores has shown that they can act as colorimetric and luminescent pH sensors. The reversible protonation often leads to a bathochromic (red) shift in the emission spectrum. While the specific response of this compound to changes in pH has not been detailed in the literature, its fundamental structure suggests it would exhibit halochromic properties, making it a candidate for the development of novel fluorescent pH indicators.

Catalytic Applications and Ligand Design Principles

The utility of a molecule in catalysis, particularly as a ligand for transition metals, is contingent on its electronic and steric properties, which facilitate the formation and stabilization of catalytically active metal complexes.

Transition metal-catalyzed reactions are fundamental to modern chemical synthesis, and the design of effective ligands is a cornerstone of this field. chiba-u.jpnih.gov Ligands, which are molecules that bind to a central metal atom, play a crucial role in modulating the metal's reactivity, selectivity, and stability. chiba-u.jp Heterocyclic compounds containing nitrogen are frequently employed as ligands. nih.gov

A thorough search of scientific databases indicates that while the quinazoline scaffold is recognized in medicinal chemistry and materials science, specific studies detailing the application of this compound as a ligand in transition metal catalysis are not available. General methodologies for the synthesis of various quinazoline derivatives using transition metal catalysts, such as copper, iron, and manganese, have been reported. nih.govmdpi.com These syntheses, however, focus on the construction of the quinazoline ring system itself rather than the use of a pre-formed quinazoline derivative as a ligand for other catalytic transformations. The principles of ligand design often involve tailoring the electronic environment of the metal center; for instance, electron-donating or electron-withdrawing substituents on the ligand can significantly impact catalytic activity. The presence of the nitro group in this compound suggests it would be an electron-withdrawing ligand, a property that can be beneficial in certain catalytic cycles. However, empirical data from studies specifically employing this compound are lacking.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). mdpi.comresearchgate.net The properties of MOFs, including their pore size, shape, and chemical environment, can be tuned by carefully selecting the metal and organic linker. researchgate.net Nitrogen-containing heterocyclic compounds are often explored as potential linkers for the synthesis of novel MOFs. nih.gov

Despite the extensive research into MOFs for various applications, there is no specific mention in the surveyed literature of this compound being utilized as an organic linker in the development of MOFs. The synthesis of MOFs typically requires the organic linker to have functional groups, such as carboxylates or pyridyls, that can coordinate to the metal centers. researchgate.netmdpi.com While the quinazoline core contains nitrogen atoms that could potentially coordinate with metals, the suitability of this compound as a linker for MOF construction has not been reported.

Advanced Polymeric Materials Incorporating Quinazoline Units

The incorporation of rigid heterocyclic structures like quinazoline into polymer backbones can impart desirable properties such as high thermal stability, chemical resistance, and specific optoelectronic characteristics.

The synthesis of polymers containing the quinazoline moiety has been an area of interest for developing high-performance materials. These polymers are typically synthesized through polycondensation reactions where monomers containing the quinazoline ring are linked together.

However, a detailed review of the literature did not yield any studies on the synthesis of polymers specifically incorporating this compound as a monomeric unit. Research in this area tends to focus on other quinazoline derivatives that are more amenable to polymerization or offer specific functionalities. The synthesis of such polymers would require bifunctional monomers based on the this compound structure, and the methods for achieving this have not been described in the available scientific reports.

High-performance plastics and resins are characterized by their exceptional mechanical strength, thermal stability, and resistance to harsh environments. The inclusion of aromatic and heterocyclic rings in a polymer's structure is a common strategy to achieve these properties.

Given the absence of reports on the synthesis of polymers from this compound, there is consequently no information regarding their exploration or application as high-performance plastics and resins. The potential of such materials remains hypothetical until their synthesis and characterization are achieved.

Future Research Directions and Emerging Avenues for 4 4 Nitrophenyl 2 Phenylquinazoline

Development of Novel and More Sustainable Synthetic Methodologies

The synthesis of quinazoline (B50416) derivatives has been a subject of intense research, with numerous methods being developed over the years. ujpronline.comnih.govresearchgate.net However, the future of synthesizing 4-(4-Nitrophenyl)-2-phenylquinazoline will likely focus on principles of green and sustainable chemistry. researchgate.netmdpi.comfrontiersin.org This involves the development of protocols that minimize waste, reduce energy consumption, and utilize non-toxic, renewable resources.